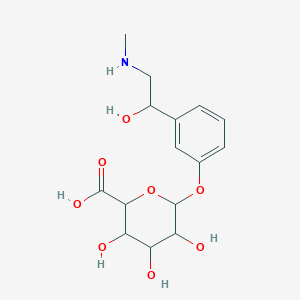
Phenylephrine Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylephrine Glucuronide is a metabolite of phenylephrine, a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant and vasoconstrictor. This compound is formed through the process of glucuronidation, where phenylephrine is conjugated with glucuronic acid. This transformation enhances the solubility of phenylephrine, facilitating its excretion from the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenylephrine Glucuronide typically involves the enzymatic conjugation of phenylephrine with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include an aqueous environment with a suitable buffer to maintain pH stability, and the presence of cofactors such as UDP-glucuronic acid.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches using microbial or mammalian cell cultures engineered to express high levels of UGT enzymes. These systems can be optimized for large-scale production by controlling factors such as temperature, pH, and nutrient supply to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions: Phenylephrine Glucuronide primarily undergoes phase II metabolic reactions, specifically glucuronidation. It is less likely to participate in oxidation or reduction reactions due to its increased polarity and stability.
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and UGT enzymes as catalysts. The reaction is typically carried out in a buffered aqueous solution at physiological pH and temperature.
Major Products Formed: The primary product of the glucuronidation reaction is this compound itself. This compound is more water-soluble than its parent molecule, phenylephrine, and is readily excreted in the urine.
Applications De Recherche Scientifique
Phenylephrine Glucuronide has several applications in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. It serves as a model compound for studying the glucuronidation process and the role of UGT enzymes in drug metabolism. Additionally, it is used in research to understand the pharmacokinetic profiles of phenylephrine and its metabolites, which can inform dosing regimens and therapeutic strategies.
In the field of medicine, this compound is studied for its role in the excretion and detoxification of phenylephrine. Understanding its formation and elimination can help in predicting drug interactions and potential side effects.
Mécanisme D'action
Phenylephrine Glucuronide itself does not exert significant pharmacological effects. Instead, it represents a detoxified and excretable form of phenylephrine. The glucuronidation process involves the transfer of glucuronic acid to phenylephrine, mediated by UGT enzymes. This modification increases the hydrophilicity of phenylephrine, facilitating its renal excretion.
Comparaison Avec Des Composés Similaires
Morphine-6-glucuronide: A metabolite of morphine formed through glucuronidation, known for its potent analgesic effects.
Acetaminophen Glucuronide: A major metabolite of acetaminophen, formed through glucuronidation, aiding in its excretion.
Ibuprofen Glucuronide: A metabolite of ibuprofen, formed through glucuronidation, facilitating its elimination.
Uniqueness: Phenylephrine Glucuronide is unique in its specific formation from phenylephrine, a compound primarily used for its vasoconstrictive and decongestant properties. Unlike other glucuronides, it does not possess significant pharmacological activity but plays a crucial role in the detoxification and excretion of phenylephrine.
By understanding the properties and applications of this compound, researchers can gain insights into the metabolic pathways and pharmacokinetics of phenylephrine, ultimately contributing to more effective and safer therapeutic use of this common medication.
Propriétés
IUPAC Name |
3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJUYDQYGHJIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-amino-3-methylpentanoyl)-N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]-1-[2-(methylamino)-3-[6-(piperazine-1-carbonyl)-6-(2H-pyridine-1-carbonyl)cyclohexa-1,3-dien-1-yl]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B10795539.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)


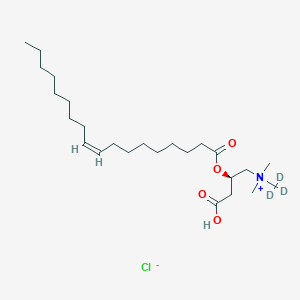

![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
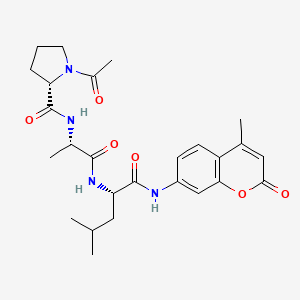
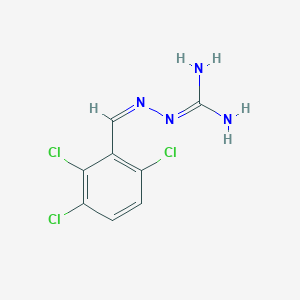
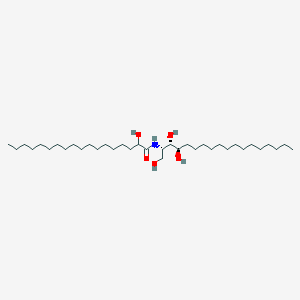


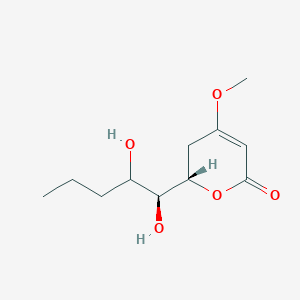
![but-2-enedioic acid;N-(1-hydroxybutan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B10795614.png)
